molecular formula C11H16Cl3NO2 B7971662 2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride

2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride

Cat. No.: B7971662
M. Wt: 300.6 g/mol
InChI Key: ABMFXSPBZKYFAC-UHFFFAOYSA-N
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Description

2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride is an organic compound known for its selective induction of apoptosis in cancer cells. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride typically involves the reaction of 2,4-dichlorophenol with 3-chloropropanol to form 3-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with ethylene oxide in the presence of a base to yield 2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly apoptosis.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to selectively induce apoptosis in cancer cells.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism by which 2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride exerts its effects involves the induction of apoptosis through the downregulation of Bcl-XL protein expression. This compound activates the ERK pathway, leading to S-phase arrest and upregulation of p21, which ultimately results in programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride is unique due to its specific chlorine substitution pattern, which contributes to its selective biological activity. This compound’s ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-[3-(2,4-dichlorophenoxy)propylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2.ClH/c12-9-2-3-11(10(13)8-9)16-7-1-4-14-5-6-15;/h2-3,8,14-15H,1,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMFXSPBZKYFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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